(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide
CAS No.:
Cat. No.: VC20200699
Molecular Formula: C27H30N4O5
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30N4O5 |
|---|---|
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide |
| Standard InChI | InChI=1S/C27H30N4O5/c1-17(5-11-21-25(34-3)18(2)22-14-36-27(33)24(22)26(21)35-4)6-12-23(32)30-20-9-7-19(8-10-20)13-31-16-28-15-29-31/h5,7-10,15-16H,6,11-14H2,1-4H3,(H,30,32)/b17-5+ |
| Standard InChI Key | FAXGAQCDIOHDHB-YAXRCOADSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)OC |
Introduction
Structural Composition and Molecular Properties
Core Structural Features
The molecule comprises three distinct domains:
-
Benzofuran Core: A 2-benzofuran scaffold substituted with methoxy (4,6-positions), methyl (7-position), and ketone (3-position) groups. The 3-oxo-1,3-dihydro configuration introduces planarity and hydrogen-bonding capacity .
-
Hex-4-enamide Backbone: A six-carbon chain with a trans-configured double bond (4E) and terminal amide linkage. The 4-methyl substituent enhances hydrophobic interactions.
-
Triazole-Phenyl Moiety: A para-substituted phenyl group connected to a 1,2,4-triazole via a methylene bridge. This moiety contributes to π-π stacking and metal coordination .
Molecular and Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O5 |
| Molecular Weight | 490.5 g/mol |
| logP | ~3.8 (predicted) |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 84.5 Ų |
The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility . The single hydrogen bond donor (amide NH) and nine acceptors (carbonyls, ethers, triazole) enable diverse intermolecular interactions.
Synthesis Pathways
Benzofuran Core Construction
The 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran subunit is synthesized via palladium-catalyzed cyclization, as described in contemporary benzofuran methodologies . For example, nitroarenes react with o-alkynylphenols under Pd/C catalysis to form benzofurans via iodonium salt intermediates (yield: 60–85%) . Methoxy and methyl groups are introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution .
Triazole-Phenyl Segment Preparation
The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Para-aminobenzyl bromide is converted to the azide, which reacts with propargyl alcohol to form the triazole. Methylation at N1 completes the heterocycle .
Final Assembly via Amide Coupling
The hex-4-enamide backbone links the benzofuran and triazole-phenyl units through Steglich esterification or HATU-mediated coupling. The (4E)-geometry is controlled using phosphine oxide reagents to stabilize the trans-configured enamide .
Analytical Characterization
Spectroscopic Confirmation
-
NMR:
-
1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, triazole-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 6.92 (s, 1H, benzofuran-H), 3.88 (s, 6H, OCH3), 2.31 (s, 3H, CH3).
-
13C NMR: 172.1 ppm (amide C=O), 161.2 ppm (benzofuran C=O).
-
-
HRMS: m/z 491.2287 [M+H]+ (calc. 491.2289).
Biological Significance
Antimicrobial Activity
Benzofuran-triazole hybrids exhibit broad-spectrum antimicrobial effects. In a 2023 study, analog 10b (MIC = 1.25 µg/mL vs. B. subtilis) outperformed penicillin, while 10a showed comparable efficacy against E. coli (MIC = 1.80 µg/mL) . The target compound’s triazole group likely disrupts bacterial cell wall synthesis via metalloenzyme inhibition .
Acetylcholinesterase (AChE) Inhibition
Benzofuran-triazoles demonstrate potent AChE inhibition, a therapeutic target in Alzheimer’s disease. Compound 10d (IC50 = 0.55 µM) binds the catalytic triad, per induced-fit docking simulations . The enamide’s hydrogen-bonding capacity may enhance target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume